1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one

LogP Lipophilicity Blood‑Brain Barrier

Researchers optimizing β-secretase (BACE1) inhibitors often encounter SAR discontinuity when substituting the thiophene-dihydroisoquinoline core, losing target affinity and CNS permeability. This compound solves that issue by providing the essential N-acetyl thiophene-dihydroisoquinoline scaffold. Key supply and performance data: • Directly enables sub-nanomolar BACE1 inhibition (derived analogs achieve IC₅₀ = 8 nM). • Balanced LogP (3.18) and TPSA (48.55 Ų) support passive blood-brain barrier penetration for CNS therapeutic design. • Supplied at 97% purity for reliable high-throughput parallel synthesis and library diversification.

Molecular Formula C15H15NOS
Molecular Weight 257.4 g/mol
CAS No. 827320-84-3
Cat. No. B11860263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one
CAS827320-84-3
Molecular FormulaC15H15NOS
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC=CC=C2C1C3=CC=CS3
InChIInChI=1S/C15H15NOS/c1-11(17)16-9-8-12-5-2-3-6-13(12)15(16)14-7-4-10-18-14/h2-7,10,15H,8-9H2,1H3
InChIKeyJBQILCDTDJSLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BACE1 Inhibitor Building Block


1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one (CAS 827320-84-3) is a synthetic heterocyclic compound combining a thiophene ring with a dihydroisoquinoline core connected via an N-acetyl linkage. It serves as a privileged intermediate in the design and synthesis of thiophene‑dihydroisoquinoline BACE1 (β‑site APP cleaving enzyme 1) inhibitors, which are actively pursued for Alzheimer’s disease research [1]. The molecule has the molecular formula C₁₅H₁₅NOS and a molecular weight of 257.35 g·mol⁻¹ . Its computed physicochemical properties include a topological polar surface area (TPSA) of 48.55 Ų and a predicted LogP of 3.18, indicating moderate lipophilicity suitable for blood‑brain barrier penetration studies .

Advantages Over Generic Dihydroisoquinolines


Substituting 1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one with a generic dihydroisoquinoline or a phenyl‑substituted analog alters the electronic density and steric profile of the scaffold. The thiophene ring provides a sulfur‑containing heteroatom that engages in specific interactions with the S3 pocket of BACE1, as demonstrated by the crystal structure of compound 3b in complex with BACE1 (PDB 4I0G) [1]. Furthermore, the N‑acetyl group influences the compound’s permeability and solubility profile, as evidenced by the LogP shift of approximately 3.2 compared to higher polarity analogs that show undetectable permeability in cell‑based assays [1]. Simple phenyl or furan replacements do not recapitulate the same binding‑site complementarity and permeability balance, making targeted procurement of the thiophene‑functionalized intermediate essential for SAR continuity in BACE1 inhibitor optimization.

Quantitative Differentiation Evidence


LogP Lipophilicity vs. Phenyl Analog

The predicted LogP of 1-[1-(thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one is 3.18 , whereas the closely related phenyl‑substituted analog 1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (CAS 939758-66-0) has a predicted LogP of 3.65 . This 0.47 log‑unit difference translates to an approximately 3‑fold higher lipophilicity for the phenyl analog, potentially affecting membrane permeability and off‑target binding profiles.

LogP Lipophilicity Blood‑Brain Barrier

Polar Surface Area and CNS Permeability

The topological polar surface area (TPSA) of 1-[1-(thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one is 48.55 Ų . This value falls within the optimal range for CNS drug candidates (typically < 90 Ų for passive blood‑brain barrier permeation). By contrast, the non‑acetylated analog 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1225372-79-5) has a TPSA of 12.03 Ų due to the absence of the carbonyl oxygen, which alters its hydrogen‑bonding profile [1].

TPSA CNS penetration Medicinal Chemistry

Synthetic Accessibility for BACE1 Libraries

The molecular weight of 257.35 g·mol⁻¹ and the presence of both aromatic (thiophene, phenyl ring of dihydroisoquinoline) and heteroatom functionalities (N, O, S) provide a balance between complexity and synthetic accessibility. In the seminal BACE1 inhibitor study by Xu et al. [1], the thiophene‑dihydroisoquinoline intermediate (compound 3a) served as a starting point for a focused library of 7a‑7k analogs, with the parent scaffold achieving an IC₅₀ of 2.9 μM in the BACE1 AlphaScreen assay before further optimization to sub‑nanomolar potency. A simpler building block such as 3,4-dihydroisoquinolin-2(1H)-yl(thiophen-2-yl)methanone (CAS 349097-64-9, MW = 243.32 g·mol⁻¹) lacks the N‑acetyl group required for the key amide coupling step, reducing its utility in the published synthetic route.

Molecular Complexity Synthetic Accessibility Library Synthesis

Purity Specification vs. Research Grade Standard

The target compound is available at a verified purity of 97% (HPLC) from commercial suppliers . This purity is suitable for medicinal chemistry applications, where impurities >3% can confound biological assay results. In contrast, generic analogs such as 1-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one are often supplied at 95% purity (typical for research‑grade building blocks), which may introduce significant variability in high‑throughput screening campaigns.

Purity Quality Control Reproducibility

Research and Industrial Application Scenarios


BACE1 Inhibitor Lead Optimization

The compound serves as a direct synthetic intermediate for the construction of thiophene‑dihydroisoquinoline libraries targeting BACE1. Published data demonstrate that analogs derived from this scaffold achieve sub‑nanomolar BACE1 inhibitory activity (IC₅₀ = 8 nM for compound 8), making the target compound an essential starting material for structure‑activity relationship (SAR) studies in Alzheimer’s disease drug discovery [1].

CNS-Targeting Medicinal Chemistry

With a predicted LogP of 3.18 and a TPSA of 48.55 Ų, the compound sits within the favorable range for CNS penetration. Its balanced physicochemical profile makes it a preferred scaffold for the design of centrally active therapeutics, including but not limited to BACE1 inhibitors, that require passive blood‑brain barrier crossing .

High-Throughput Chemical Library Synthesis

The 97% purity specification and structural features that allow rapid diversification (via the thiophene C‑H functionalization or dihydroisoquinoline N‑deprotection) make this compound suitable for parallel synthesis of compound libraries in automated high‑throughput medicinal chemistry platforms .

Biochemical Assay Probe Development

The thiophene moiety provides a distinct UV‑visible spectroscopic signature compared to phenyl analogs, enabling the compound to be used as a fluorescent quencher or as a probe in binding assays where detection relies on thiophene‑specific absorbance at approximately 260‑280 nm [2]. This facilitates its use in developing biochemical assays for BACE1 and related aspartyl proteases.

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